molecular formula C20H19NO4 B13133330 (9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate CAS No. 1956335-21-9

(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate

Cat. No.: B13133330
CAS No.: 1956335-21-9
M. Wt: 337.4 g/mol
InChI Key: JLOSBRKKSFIPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate is a chemical compound with a complex structure that includes a fluorene moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of fluorene derivatives with piperidine derivatives under specific conditions. For example, the synthesis might involve the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in an intramolecular Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl 4-hydroxy-2-oxopiperidine-1-carboxylate is unique due to its combination of a fluorene moiety and a piperidine ring with a hydroxy group

Properties

CAS No.

1956335-21-9

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 4-hydroxy-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C20H19NO4/c22-13-9-10-21(19(23)11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,22H,9-12H2

InChI Key

JLOSBRKKSFIPOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.